4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
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Overview
Description
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is a complex organic compound with a unique structure that includes bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol typically involves multiple steps, including the introduction of the bromine, methoxy, and trifluoromethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyaniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Known for its applications in medicinal chemistry.
Uniqueness
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol is unique due to its combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2/c1-22-13-7-11(16)6-9(14(13)21)8-20-12-4-2-10(3-5-12)15(17,18)19/h2-7,20-21H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJARYWFJPHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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